2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound. It belongs to the class of tetrahydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-propoxyphenyl group: This step may involve a substitution reaction using a propoxyphenyl halide.
Esterification: The final step involves esterification to introduce the 2-ethylbutyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to a pyridine ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield a pyridine derivative.
Reduction: May yield an alcohol derivative.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylbutyl 2-methyl-6-oxo-4-(2-methoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
- 2-Ethylbutyl 2-methyl-6-oxo-4-(2-ethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Uniqueness
2-Ethylbutyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the propoxy group, which may impart distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-ethylbutyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-12-26-19-11-9-8-10-17(19)18-13-20(24)23-15(4)21(18)22(25)27-14-16(6-2)7-3/h8-11,16,18H,5-7,12-14H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMISKMZSTMMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC(CC)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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